2,6-Diiodo-4-vinylphenyl Acetate
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Overview
Description
2,6-Diiodo-4-vinylphenyl acetate, with the chemical formula C10H8I2O2 and CAS registry number 2600372-33-4, is a compound utilized in organic synthesis. This compound is notable for its structure, featuring vinyl and acetate groups attached to a phenyl ring, along with two iodine atoms . It finds application as a precursor in various chemical reactions, particularly in the synthesis of organic compounds .
Preparation Methods
The synthesis of 2,6-Diiodo-4-vinylphenyl acetate can be achieved through several routes. One method involves the reaction of parahydroxybenzaldehyde with iodine and hydrogen peroxide in water, followed by post-processing to obtain 3,5-diiodine-4-hydroxybenzaldehyde . This intermediate is then further reacted with acetic anhydride under suitable conditions to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2,6-Diiodo-4-vinylphenyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation or reduction under suitable conditions.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include diacetoxyiodobenzene, hydrogen peroxide, and acetic anhydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Diiodo-4-vinylphenyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and new materials.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It contributes to the synthesis of drugs and diagnostic agents.
Industry: It is utilized in the production of photolithography materials, such as photoresist materials.
Mechanism of Action
The mechanism of action of 2,6-Diiodo-4-vinylphenyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive iodine and vinyl groups. These groups allow the compound to interact with molecular targets and pathways, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
2,6-Diiodo-4-vinylphenyl acetate can be compared with other similar compounds, such as:
- 2,4-Diiodo-4-vinylphenyl acetate
- 3,5-Diiodo-4-vinylphenyl acetate
- 2,6-Diiodo-4-methylphenyl acetate
These compounds share similar structures but differ in the position and number of iodine atoms, which can affect their reactivity and applications .
Properties
Molecular Formula |
C10H8I2O2 |
---|---|
Molecular Weight |
413.98 g/mol |
IUPAC Name |
(4-ethenyl-2,6-diiodophenyl) acetate |
InChI |
InChI=1S/C10H8I2O2/c1-3-7-4-8(11)10(9(12)5-7)14-6(2)13/h3-5H,1H2,2H3 |
InChI Key |
FNIKIZHFFLPQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=C)I |
Origin of Product |
United States |
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